molecular formula C7H12BrN2O3PS B14396509 4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 88064-14-6

4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole

Cat. No.: B14396509
CAS No.: 88064-14-6
M. Wt: 315.13 g/mol
InChI Key: VTRMDBSLIONUJT-UHFFFAOYSA-N
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Description

4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position and a diethoxyphosphorothioyl group attached to the oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole can be achieved through various methods. One common approach involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine monohydrochloride, and various oxidizing agents. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrazoles and pyrazole derivatives with different substituents. Examples include 4-Bromo-1H-pyrazole and 4-Bromo-1,3-dimethyl-1H-pyrazole .

Uniqueness

4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of the diethoxyphosphorothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88064-14-6

Molecular Formula

C7H12BrN2O3PS

Molecular Weight

315.13 g/mol

IUPAC Name

(4-bromopyrazol-1-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H12BrN2O3PS/c1-3-11-14(15,12-4-2)13-10-6-7(8)5-9-10/h5-6H,3-4H2,1-2H3

InChI Key

VTRMDBSLIONUJT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)ON1C=C(C=N1)Br

Origin of Product

United States

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